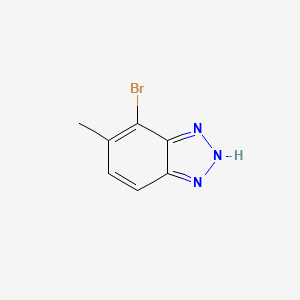

4-bromo-5-methyl-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

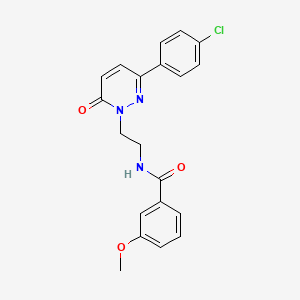

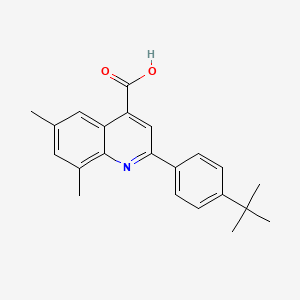

4-bromo-5-methyl-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C7H6BrN3 . It is widely used to prevent the corrosion of many metals in acidic and saline aqueous solutions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromo-N1-Methylbenzene-1,2-diamine . Another method involves the reaction of 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H-1,2,3-triazole with butyllithium at low temperatures .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

This compound can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Wissenschaftliche Forschungsanwendungen

Environmental Science and Pollution

Benzotriazoles, including compounds related to 4-bromo-5-methyl-1H-1,2,3-benzotriazole, are widely used as corrosion inhibitors in industrial applications and household products. Their presence in municipal wastewater and the environment has prompted research into their occurrence, removal efficiency in wastewater treatment plants, and environmental fate. Studies indicate that while some benzotriazoles can be partially removed through conventional wastewater treatment processes, others show significant persistence. Techniques such as membrane bioreactor treatment and ozonation have been explored for their enhanced removal from wastewater. These efforts highlight the environmental impact of benzotriazoles and the need for effective treatment solutions to prevent their release into aquatic systems (Reemtsma et al., 2010), (Weiss, Jakobs, & Reemtsma, 2006).

Chemistry and Materials Science

Research in chemistry has led to the synthesis of various benzotriazole derivatives, exploring their potential applications in different fields. For instance, the synthesis and characterization of novel compounds based on benzotriazole structures have been reported, which could serve as precursors or components in materials science, pharmaceuticals, and organic chemistry. The modification of benzotriazole compounds to enhance their properties or to create new materials with desired functionalities is a key area of interest. Studies focusing on the synthesis and activity of benzotriazole derivatives emphasize their utility in developing new chemical entities with potential applications ranging from medicinal chemistry to materials engineering (Katritzky, Zhang, Xie, & Ghiviriga, 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-Bromo-5-methyl-1H-benzo[d][1,2,3]triazole are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, differentiation, and survival.

Mode of Action

It is known to interact with its targets, erk2 and fgfr2, potentially altering their function . This interaction may lead to changes in the signaling pathways regulated by these proteins, affecting cellular processes.

Biochemical Pathways

The compound’s interaction with ERK2 and FGFR2 affects the MAPK/ERK pathway and the FGF signaling pathway . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Changes in these pathways can have downstream effects on cell behavior.

Result of Action

The molecular and cellular effects of 4-Bromo-5-methyl-1H-benzo[d][1,2,3]triazole’s action depend on its interaction with its targets and the resulting changes in cellular signaling pathways. These effects could potentially include changes in cell growth, differentiation, and survival .

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNYAFJZUBDGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(4-chlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2850124.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850125.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate](/img/structure/B2850126.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2850130.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2850131.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2850132.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2850139.png)